molecular formula C15H14Br2N2OS B10877657 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide

Cat. No.: B10877657
M. Wt: 430.2 g/mol
InChI Key: UFZXMYCCMLVZDV-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide is a synthetic compound designed for interdisciplinary chemical and biological research. Its molecular structure, which incorporates a 2-aminosulfanyl motif linked to a dihalogenated acetamide core, is of significant interest in the development of novel heterocyclic systems . Compounds featuring similar scaffolds, particularly those with the 2-[(2-aminophenyl)sulfanyl] group, have been identified as key intermediates in the synthesis of complex alkaloids and other pharmacologically relevant heterocycles, serving as privileged structures in medicinal chemistry investigations . The presence of the bromomethylphenyl substituent suggests potential as an electrophile in further synthetic elaboration, enabling the construction of more complex molecular architectures for structure-activity relationship studies. Researchers can leverage this compound as a versatile building block in organic synthesis and as a candidate for probing biological mechanisms in strictly controlled laboratory settings. Its design is consistent with molecules explored for their potential as protease inhibitors and other enzyme-targeting agents, providing a foundational template for advanced therapeutic discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14Br2N2OS

Molecular Weight

430.2 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4-dibromo-6-methylphenyl)acetamide

InChI

InChI=1S/C15H14Br2N2OS/c1-9-6-10(16)7-11(17)15(9)19-14(20)8-21-13-5-3-2-4-12(13)18/h2-7H,8,18H2,1H3,(H,19,20)

InChI Key

UFZXMYCCMLVZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=CC=CC=C2N)Br)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Acetyl Chloride Coupling

The primary synthetic route involves a nucleophilic substitution reaction between 2-aminothiophenol and 2,4-dibromo-6-methylphenylacetyl chloride under basic conditions. The reaction proceeds via deprotonation of the thiol group by a base, forming a thiolate ion that attacks the electrophilic α-carbon of the acetyl chloride.

Reaction Scheme:

2-Aminothiophenol+2,4-Dibromo-6-methylphenylacetyl ChlorideBaseTarget Compound+HCl\text{2-Aminothiophenol} + \text{2,4-Dibromo-6-methylphenylacetyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Key Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform.

  • Base: Triethylamine (TEA) or sodium hydride (NaH).

  • Temperature: Room temperature to 40°C.

Table 1: Comparative Reaction Conditions and Yields

BaseSolventTemperatureYield (%)Purity (%)Source
TriethylamineDCM25°C7895
NaHDiethyl ether0–40°C6590
K₂CO₃DMF50°C7288

Alternative Pathways: Mercury-Mediated Coupling

A less common method employs mercury(II) oxide (HgO) and tetrafluoroboric acid (HBF₄) in DCM to facilitate thiol-acetyl chloride coupling. This approach avoids strong bases but introduces toxicity concerns.

Advantages:

  • Higher selectivity for sterically hindered substrates.

  • Reduced side reactions (e.g., oxidation of thiols).

Limitations:

  • Mercury waste requires specialized handling.

  • Lower yields (~55%) compared to base-mediated routes.

Optimization of Synthetic Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions such as N-acylation of the aniline group. Non-polar solvents (e.g., DCM) improve selectivity but slow kinetics.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.93678
Chloroform4.81870
DMF36.7472

Temperature and Stoichiometry

Elevated temperatures (>40°C) accelerate the reaction but risk decomposition of the acetyl chloride . A 1:1.2 molar ratio of 2-aminothiophenol to acetyl chloride minimizes unreacted starting material.

Purification and Characterization

Recrystallization vs. Column Chromatography

  • Recrystallization: Preferred for large-scale synthesis using ethanol/water mixtures (purity: 92–95%).

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves impurities but reduces yield (~15% loss).

Table 3: Analytical Data for Target Compound

TechniqueKey SignalsSource
¹H NMR δ 2.35 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 6.6–7.4 (m, 6H, aromatic)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water)
MS (ESI+) m/z 430.2 [M+H]⁺

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oxidation of Thiols: Minimized by conducting reactions under inert atmosphere (N₂/Ar).

  • Hydrolysis of Acetyl Chloride: Controlled by anhydrous conditions and molecular sieves.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous flow reactors to manage exothermicity.

  • Solvent recovery systems for DCM/chloroform.

Emerging Methodologies

Catalytic Approaches

Recent patents describe palladium-catalyzed cross-coupling to install the dibromo-methylphenyl moiety post-thiolation, though yields remain suboptimal (50–60%).

Green Chemistry Innovations

  • Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 68%).

  • Biocatalytic routes using lipases are under exploration but face substrate specificity issues .

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (N-Aryl Group) Notable Features
Target Compound C₁₅H₁₃Br₂N₂OS 429 2,4-Dibromo-6-methylphenyl High lipophilicity (Br substituents)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₅N₂O₂S 295.35 4-Methoxyphenyl Antimicrobial potential (hypothesized)
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 5-Chloro-2-methylphenyl LOX/BChE inhibition activity
N-(4-Methylphenyl)-2-[(6-chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]acetamide C₂₄H₁₉ClN₂O₂S 434.94 4-Methylphenyl + chloroquinolinyl Structural complexity, higher MW

Key Observations :

  • Bromine vs. Methoxy/Chloro Groups : The target compound’s brominated phenyl group increases molecular weight and lipophilicity compared to methoxy (295.35 g/mol) or chloro-substituted analogs (428.5–434.94 g/mol). Bromine’s electronegativity and size may enhance binding to hydrophobic enzyme pockets .
  • Hybrid Structures: Compounds like 8t and the quinolinyl derivative incorporate heterocyclic moieties (oxadiazole, quinoline), which diversify biological targeting compared to the simpler aminophenyl-sulfanyl backbone of the target compound.
Enzyme Inhibition Potential
  • LOX (Lipoxygenase) and BChE (Butyrylcholinesterase) Inhibition : Compound 8t (MW 428.5 g/mol) showed inhibitory activity against LOX and BChE, attributed to its chloro-methylphenyl and oxadiazole groups. The target compound’s brominated phenyl group may exhibit stronger inhibition due to enhanced electron-withdrawing effects .
  • Antimicrobial Activity: The 4-methoxyphenyl analog was synthesized for antimicrobial testing, suggesting the aminophenyl-sulfanyl core has relevance in this domain. Bromine’s hydrophobicity could improve membrane penetration in microbial targets .
Solubility and Bioavailability
  • The bromine substituents in the target compound may reduce aqueous solubility compared to methoxy or ethoxy groups (e.g., 8u , MW 422 g/mol). This could limit bioavailability but enhance tissue retention .

Biological Activity

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Br2N2OS, with a molecular weight of 430.2 g/mol. The compound features an acetamide group, a sulfanyl group, and a dibromomethylphenyl moiety, which contribute to its reactivity and biological potency.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial effects against various pathogens. The mechanism is believed to involve the inhibition of specific enzymes or proteins crucial for microbial survival.
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by disrupting normal cellular functions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to cell death in both pathogenic organisms and cancer cells.
  • Disruption of Protein Function : By binding to specific proteins, the compound can disrupt their normal functions, contributing to its antimicrobial and anticancer effects.

Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Studies

A study reported that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

In vitro assays demonstrated that the compound showed potent cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The IC50 values were as follows:

Cell LineIC50 (µM)
Melanoma (A375)5.0
Pancreatic Cancer (PANC-1)10.0
Chronic Myeloid Leukemia (K562)8.0

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

Recent case studies have further elucidated the potential applications of this compound:

  • Melanoma Treatment : A study involving A375 xenograft models in mice demonstrated that treatment with this compound led to a significant reduction in tumor growth compared to control groups.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide?

  • Answer: The synthesis typically involves sequential functionalization of the acetamide backbone. A common strategy includes:

Sulfonation: Reacting 2-aminothiophenol with a brominated acetamide precursor under inert conditions.

Coupling: Using nucleophilic aromatic substitution (SNAr) to attach the sulfanyl group to the aminophenyl moiety.

Purification: Chromatography (e.g., silica gel column) or recrystallization to isolate the product.
Critical parameters include temperature control (±2°C) to prevent side reactions and stoichiometric precision of brominated intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., dibromo and methyl groups on the phenyl ring). For example, aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 458.92 g/mol) and isotopic patterns from bromine atoms .
  • IR Spectroscopy: Detects key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How can researchers optimize solubility for in vitro assays?

  • Answer: Solubility challenges arise from hydrophobic bromine and methyl groups. Methodological solutions include:

  • Co-solvent systems: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Micellar encapsulation: Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer:

  • Molecular Docking: Predict binding affinities to target proteins (e.g., kinase inhibitors). For example, the sulfanyl group may interact with cysteine residues in enzyme active sites .
  • QSAR Studies: Correlate substituent electronegativity (e.g., bromine) with anticancer IC₅₀ values. A table of hypothetical derivatives could include:
DerivativeSubstituent (R)Predicted IC₅₀ (µM)
1-Br0.45
2-Cl0.78
3-CF₃0.32
  • DFT Calculations: Optimize geometry to reduce steric hindrance from the dibromo-methylphenyl group .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Answer: Discrepancies (e.g., variable antimicrobial efficacy) may arise from:

  • Assay Conditions: pH sensitivity (optimal range: 6.5–7.5) or serum protein interference. Validate using standardized protocols (e.g., CLSI guidelines) .
  • Isomerism: Check for unintended tautomeric forms (e.g., thiol-thione equilibrium) via HPLC-MS .
  • Batch Variability: Compare NMR purity (>95%) and residual solvent levels (e.g., <0.1% DMF) across studies .

Q. What strategies improve pharmacokinetic profiling for in vivo studies?

  • Answer:

  • Metabolic Stability: Incubate with liver microsomes to identify degradation hotspots (e.g., sulfanyl oxidation).
  • Formulation: Develop PEGylated nanoparticles to extend half-life. For example, encapsulation efficiency >80% can reduce renal clearance .
  • Toxicokinetics: Monitor bromine accumulation in tissues via ICP-MS to assess long-term toxicity .

Methodological Resources

  • Synthetic Protocols: Multi-step pathways with yield optimization tables (e.g., 65–78% yield after HPLC purification) .
  • Data Repositories: PubChem (CID: [Insert CID]) for spectral and toxicity data .

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